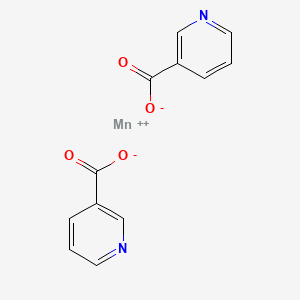
Manganese dinicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Manganese dinicotinate is a coordination compound consisting of manganese ions and the dinicotinate ligand, which is derived from nicotinic acid (vitamin B3)
Preparation Methods
Synthetic Routes and Reaction Conditions: Manganese dinicotinate can be synthesized through the reaction of manganese salts (such as manganese chloride or manganese sulfate) with nicotinic acid in an aqueous solution. The reaction typically involves heating the mixture under reflux to ensure complete complexation.
Industrial Production Methods: On an industrial scale, the synthesis of this compound involves large-scale reactions using manganese salts and nicotinic acid in controlled environments. The process may include purification steps to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Manganese dinicotinate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions may involve replacing the nicotinate ligand with other ligands.
Major Products Formed:
Oxidation Products: Oxidation of this compound can yield manganese oxides or other manganese-based compounds.
Reduction Products: Reduction reactions can produce manganese(II) species.
Substitution Products: Substitution reactions can lead to the formation of new coordination complexes with different ligands.
Scientific Research Applications
Chemistry: It is used as a catalyst in organic synthesis and as a precursor for the preparation of other manganese-based compounds.
Biology: Manganese dinicotinate has been investigated for its role in biological systems, particularly in enzyme catalysis and metal ion transport.
Medicine: The compound has shown potential as a therapeutic agent due to its antioxidant properties and ability to modulate metal ion homeostasis.
Industry: this compound is used in the production of pigments, ceramics, and other materials requiring manganese compounds.
Mechanism of Action
The mechanism by which manganese dinicotinate exerts its effects involves its interaction with metal ions and enzymes. The compound can chelate metal ions, affecting their availability and activity in biological systems. Additionally, this compound can influence enzyme activity by modulating the redox state of manganese ions.
Molecular Targets and Pathways:
Metal Ion Chelation: this compound can chelate metal ions such as iron and zinc, affecting their biological functions.
Enzyme Modulation: The compound can modulate the activity of enzymes that require manganese as a cofactor.
Comparison with Similar Compounds
Manganese(II) Acetylacetonate: Used as a catalyst and in materials science.
Manganese(III) Acetylacetonate: Employed in organic synthesis and as a precursor for other manganese compounds.
Properties
CAS No. |
28029-54-1 |
|---|---|
Molecular Formula |
C12H8MnN2O4 |
Molecular Weight |
299.14 g/mol |
IUPAC Name |
manganese(2+);pyridine-3-carboxylate |
InChI |
InChI=1S/2C6H5NO2.Mn/c2*8-6(9)5-2-1-3-7-4-5;/h2*1-4H,(H,8,9);/q;;+2/p-2 |
InChI Key |
DGCVKTDQGSVWLG-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].[Mn+2] |
Related CAS |
59-67-6 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


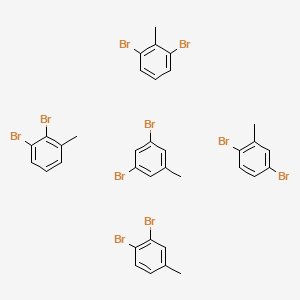
![2-bromoethyl-[(4-chlorophenyl)methyl]-ethylazanium;bromide](/img/structure/B15341237.png)
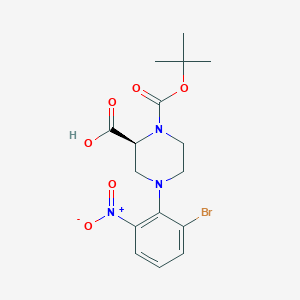
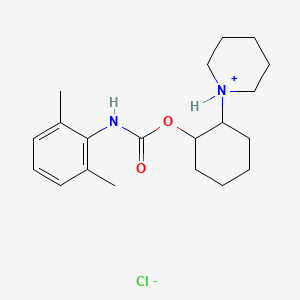

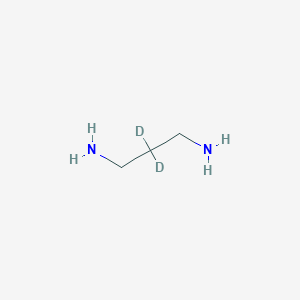
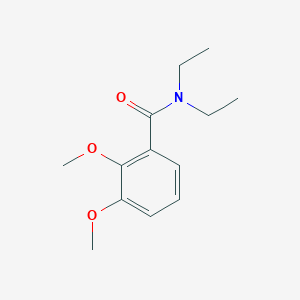
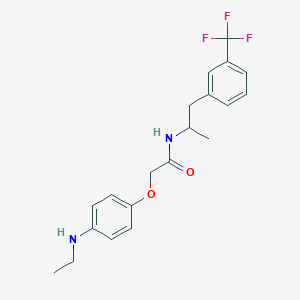
![2-[2-(Dimethylamino)ethyl]pyridin-3-ol](/img/structure/B15341297.png)
![2-[[4-(Dimethylamino)phenyl]azo]-6-methoxy-3-methylbenzothiazolium chloride](/img/structure/B15341304.png)




